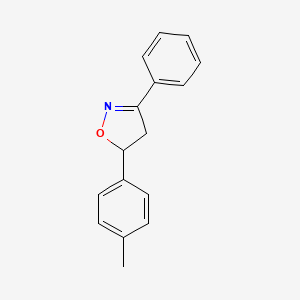![molecular formula C10H9ClO2 B14715605 2-[Chloro(phenyl)methylidene]-1,3-dioxolane CAS No. 22060-00-0](/img/structure/B14715605.png)
2-[Chloro(phenyl)methylidene]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(phenyl)methylidene]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane typically involves the reaction of chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Reagents: Chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)
Major Products
Substitution: Substituted dioxolanes with various functional groups
Oxidation: Oxidized derivatives such as quinones
Reduction: Reduced derivatives such as alcohols
Scientific Research Applications
2-[Chloro(phenyl)methylidene]-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The chloro group and the dioxolane ring may play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can be compared with other similar compounds, such as:
2-[Bromo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a bromo group instead of a chloro group.
2-[Fluoro(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a fluoro group instead of a chloro group.
2-[Iodo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with an iodo group instead of a chloro group.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.
Properties
CAS No. |
22060-00-0 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-[chloro(phenyl)methylidene]-1,3-dioxolane |
InChI |
InChI=1S/C10H9ClO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
IIOHSUMJNQFHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C(C2=CC=CC=C2)Cl)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
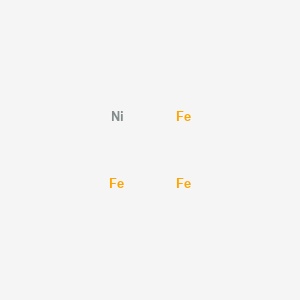
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

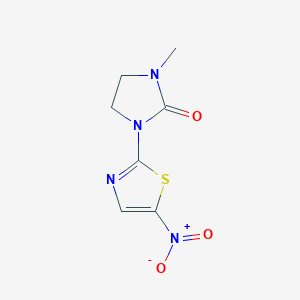


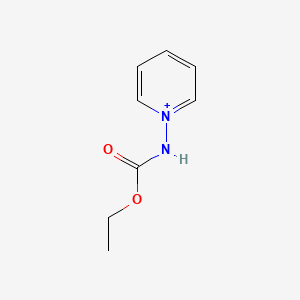
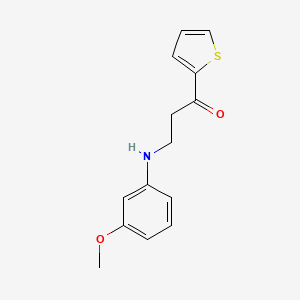
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
